molecular formula C10H15NO3 B142415 N-Methylepinephrine CAS No. 554-99-4

N-Methylepinephrine

Cat. No.: B142415
CAS No.: 554-99-4
M. Wt: 197.23 g/mol
InChI Key: RLATYNCITHOLTJ-UHFFFAOYSA-N
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Description

N-Methylepinephrine is an organic compound with the molecular formula C10H15NO3. It is a derivative of epinephrine, also known as adrenaline, and is structurally similar to other catecholamines. This compound is known for its role in the sympathetic nervous system, where it acts as a neurotransmitter and hormone, influencing various physiological responses.

Scientific Research Applications

N-Methylepinephrine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives in various chemical reactions.

    Biology: Researchers utilize this compound to investigate its role in neurotransmission and its effects on biological systems.

    Medicine: This compound is studied for its potential therapeutic applications, particularly in the treatment of conditions related to the sympathetic nervous system.

    Industry: this compound is used in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

Target of Action

N-Methylepinephrine, also known as Methadrene, is a derivative of the neurotransmitter norepinephrine . It primarily targets alpha and beta-adrenergic receptors , which are widespread in the central and autonomic nervous system . These receptors play a crucial role in regulating major functions of the body, including alertness, arousal, and pain sensation .

Mode of Action

This compound interacts with its targets by binding to these adrenergic receptors . This binding can lead to a series of changes in the cellular signaling pathways, affecting the function of the cells. The exact interaction of this compound with its targets is complex and involves multiple factors .

Biochemical Pathways

The action of this compound affects various biochemical pathways. It is involved in the regulation of the sympathetic nervous system, influencing the release of other neurotransmitters and modulating various physiological responses . The exact pathways affected by this compound and their downstream effects are subject to ongoing research .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as a neurotransmitter and its interaction with various adrenergic receptors . These effects can range from changes in cellular signaling pathways to alterations in physiological responses such as alertness, arousal, and pain sensation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the chemical environment within the body, the presence of other substances, and various biotic and abiotic stress factors . Understanding these factors can help optimize the use of this compound and improve its therapeutic efficacy.

Future Directions

The future directions for research on N-Methylepinephrine could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could explore its potential applications in various fields, such as medicine or pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylepinephrine can be synthesized through several methods. One common approach involves the methylation of epinephrine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of N-methylated precursors. This process requires specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Methylepinephrine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding quinone derivative.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring. Common reagents include halogens and nitrating agents, resulting in halogenated or nitrated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated this compound.

Comparison with Similar Compounds

    Norepinephrine: A neurotransmitter that plays a key role in the sympathetic nervous system.

    Dopamine: A neurotransmitter involved in reward and pleasure pathways in the brain.

N-Methylepinephrine’s unique structure allows it to interact differently with adrenergic receptors compared to its analogs, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLATYNCITHOLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871762
Record name N-Methyladrenaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-99-4
Record name N-Methylepinephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methylepinephrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methadrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169812
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Record name N-Methyladrenaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(dimethylamino)-1-hydroxyethyl]pyrocatechol
Source European Chemicals Agency (ECHA)
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Record name N-METHYLEPINEPHRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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